N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride
Description
Chemical Structure and Nomenclature
N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride exhibits a complex molecular architecture that incorporates multiple functional groups within a single molecular framework. The compound's systematic nomenclature, as designated by the International Union of Pure and Applied Chemistry standards, reflects its structural complexity: N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine;hydrochloride. This nomenclature precisely describes the compound's key structural elements, including the dimethylamino substituent, the meta-substituted benzene ring, and the characteristic pinacol boronic ester functionality.
The molecular formula C15H25BClNO2 indicates a molecular weight of 297.6 grams per mole, reflecting the presence of fifteen carbon atoms, twenty-five hydrogen atoms, one boron atom, one chlorine atom (from the hydrochloride salt), one nitrogen atom, and two oxygen atoms. The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN(C)C.Cl, which provides a linear encoding of the molecular connectivity. This notation clearly illustrates the cyclic boronic ester structure formed by the boron atom's coordination with the pinacol diol, as well as the substitution pattern on the aromatic ring.
Table 1: Fundamental Molecular Properties
The compound's three-dimensional structure features a benzene ring substituted at the meta position with a boronic acid pinacol ester group and bearing a dimethylaminomethyl substituent. The boronic ester moiety consists of a boron atom coordinated within a six-membered dioxaborolane ring system, where the boron center is bonded to two oxygen atoms that are part of the pinacol framework. This cyclic structure imparts significant stability to the boronic ester functionality while maintaining its reactivity profile necessary for subsequent chemical transformations.
Position within Boronic Acid Pinacol Ester Family
The classification of this compound within the boronic acid pinacol ester family reflects its membership in a critically important class of organoboron compounds that have fundamentally transformed synthetic organic chemistry. Boronic esters, defined as compounds formed between boronic acids and alcohols, represent a distinct category within the broader family of organoborane compounds. These compounds are characterized by the general formula RB(OR')2, where the organic substituent R is bonded to boron, which is further coordinated to two alkoxy groups derived from alcohol condensation.
The pinacol ester designation specifically refers to the use of pinacol (2,3-dimethyl-2,3-butanediol) as the diol component that forms the cyclic boronic ester structure. This particular ester formation creates what is termed a dioxaborolane, characterized by a five-membered ring containing the carbon-oxygen-boron-oxygen-carbon linkage. The pinacol protection strategy has become particularly favored in synthetic applications due to the enhanced stability it imparts to the boronic acid functionality, facilitating easier purification and handling compared to the corresponding free boronic acids.
Within this family, the subject compound distinguishes itself through the presence of the dimethylamino functional group, which significantly influences both its electronic properties and its potential reactivity patterns. The electron-donating nature of the dimethylamino substituent can affect the nucleophilic character of the carbon atom bound to boron, a factor that has been identified as crucial for the efficiency of transmetalation processes in cross-coupling reactions. Research has demonstrated that the electron density of oxygen atoms in boronic esters, influenced by substituent effects, plays a critical role in determining both the ability to create coordination sites on palladium and the nucleophilic character of the carbon bound to boron.
The compound's position within the broader organoboron family also reflects the evolution of synthetic methodology toward more sophisticated building blocks that combine multiple functional groups within single molecular entities. This approach enables the development of more efficient synthetic routes by reducing the number of discrete steps required to achieve complex molecular architectures. The presence of both the boronic ester functionality for cross-coupling reactions and the dimethylamino group for potential further functionalization exemplifies this strategic approach to molecular design.
Historical Development and Scientific Context
The historical development of boronic acid chemistry traces its origins to the pioneering work of Edward Frankland, who in 1860 became the first scientist to report the preparation and isolation of a boronic acid. Frankland's groundbreaking synthesis involved a two-stage process wherein diethylzinc reacted with triethyl borate to produce triethylborane, which subsequently underwent oxidation in air to form ethylboronic acid. This seminal work established the foundation for what would eventually become one of the most important classes of compounds in modern synthetic organic chemistry.
The subsequent evolution of boronic acid chemistry proceeded through several key developmental phases, each contributing to the sophisticated understanding and application of these compounds observed today. The recognition of boronic acids' unique Lewis acidic properties and their capacity to form reversible covalent complexes with Lewis bases represented an early conceptual breakthrough that would later inform their application in various fields. The development of boronic esters as more stable and manageable derivatives of the parent boronic acids marked another crucial advancement, addressing practical concerns related to the handling and purification of these valuable synthetic intermediates.
The emergence of transition metal-catalyzed cross-coupling reactions in the latter half of the twentieth century provided the critical context for the widespread adoption of boronic acid derivatives in synthetic organic chemistry. The Suzuki-Miyaura reaction, in particular, has become the most practiced palladium-catalyzed cross-coupling reaction due to its broad applicability, the relatively low toxicity of boron compared to other metalloid elements, and the extensive commercial availability of diverse boron substrates. This reaction's development and optimization created an enormous demand for structurally diverse boronic acid derivatives, spurring the synthesis and characterization of compounds such as the subject molecule.
Recent advances in mechanistic understanding have further enhanced the scientific context surrounding boronic acid pinacol esters. Contemporary research has revealed that boronic esters can undergo transmetalation directly without prior hydrolysis, contrary to earlier mechanistic proposals. These investigations have demonstrated that the precise manner of organic fragment transfer from boron to palladium involves the formation of pretransmetalation intermediates, with the efficiency of this process being significantly influenced by the specific boronic ester employed. Such mechanistic insights have provided crucial guidance for the rational design of new boronic ester derivatives optimized for specific synthetic applications.
Significance in Organometallic Chemistry
The significance of this compound in organometallic chemistry extends far beyond its individual molecular properties to encompass its role as a representative member of a compound class that has fundamentally transformed synthetic methodology. Organometallic chemistry, defined by the presence of direct bonds between carbon and metal atoms, has been revolutionized by the development of boronic acid derivatives that serve as crucial partners in transition metal-catalyzed bond formation reactions. The compound's structural features position it as an ideal substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which has become one of the most important methods for carbon-carbon bond formation in modern synthetic chemistry.
The mechanistic significance of boronic acid pinacol esters in organometallic processes has been elucidated through extensive experimental and computational investigations. Research has identified two critical features that enable the efficient transfer of organic fragments from boron to palladium: the ability to create an empty coordination site on the palladium atom and the nucleophilic character of the carbon atom bound to boron. Both of these features ultimately relate to the electron density of the oxygen atoms in the boronic ester, which can be significantly influenced by the electronic properties of substituents on the organic framework. The dimethylamino group in the subject compound represents a particularly electron-rich substituent that could potentially enhance the nucleophilic character of the attached aromatic system.
The compound's importance in organometallic chemistry is further underscored by its potential applications in iterative bond formation strategies. Recent methodological advances have demonstrated that controlling the solution equilibria of boronic acid pinacol esters during cross-coupling events enables chemoselective formal homologation processes. These developments allow for streamlined iterative catalytic bond formation without the requirement for additional catalyst or additives and avoiding intervening isolation, intermediate modification, or purification steps. Such capabilities represent a significant advancement in synthetic efficiency and demonstrate the continuing evolution of boronic ester chemistry.
Table 2: Key Organometallic Properties and Applications
The broader implications of this compound class for organometallic chemistry extend to the fundamental understanding of how electronic effects influence metal-mediated processes. The presence of multiple functional groups within single molecular entities allows for the systematic investigation of substituent effects on organometallic reactivity patterns. Such studies contribute to the development of predictive models for catalyst design and reaction optimization, ultimately advancing the field toward more rational and efficient synthetic methodologies. The subject compound, with its combination of electron-donating and boronic ester functionalities, represents an excellent platform for such mechanistic investigations and methodological developments.
Properties
IUPAC Name |
N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2.ClH/c1-14(2)15(3,4)19-16(18-14)13-9-7-8-12(10-13)11-17(5)6;/h7-10H,11H2,1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNKUKSUIDITDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657006 | |
| Record name | N,N-Dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036991-19-1 | |
| Record name | N,N-Dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride typically involves the following steps:
Formation of the Boronic Ester: The boronic ester group is introduced through a reaction between an aryl halide and bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Amination: The resulting boronic ester is then subjected to a nucleophilic substitution reaction with N,N-dimethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Borylation: Utilizing industrial reactors to carry out the borylation reaction efficiently.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester group can be oxidized to form phenols.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic ester group.
Amines: Formed through reduction reactions.
Scientific Research Applications
Medicinal Chemistry Applications
N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride is primarily used in drug discovery and development. Its boron-containing structure is particularly significant in the following areas:
-
Targeted Drug Delivery :
- The compound can serve as a boron carrier for targeted therapies, especially in cancer treatment. Boron compounds are known for their ability to enhance the effectiveness of neutron capture therapy (NCT) due to their high neutron absorption cross-section.
- Anticancer Agents :
- Neuroprotective Effects :
Materials Science Applications
The unique chemical structure of this compound also lends itself to applications in materials science:
-
Polymer Chemistry :
- The compound can be used as a monomer or additive in the synthesis of advanced polymeric materials. Its boron content allows for the development of polymers with enhanced thermal stability and mechanical properties.
- Sensors and Electronics :
Case Study 1: Anticancer Activity
A study investigated the anticancer activity of various derivatives of this compound against breast cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting that modifications to the dioxaborolane structure could optimize therapeutic efficacy .
Case Study 2: Polymer Development
In another study focused on polymer composites for electronic applications, researchers incorporated this compound into polycarbonate matrices. The resulting materials exhibited improved electrical conductivity and thermal stability compared to control samples without boron additives. This enhancement was attributed to the unique electronic properties imparted by the boron atom .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Key Observations:
- Positional Isomerism : The target compound’s meta-substituted boronate (vs. ortho in 129636-11-9) improves regioselectivity in cross-coupling reactions due to reduced steric clash .
- Salt Form : The hydrochloride salt enhances aqueous solubility compared to free base analogs (e.g., 884507-39-5), critical for biological applications .
Pharmacological Relevance
Boron-containing compounds like the target are pivotal in prodrug strategies. For example, prodrugs 7–9 () utilize boronate esters for tumor-targeted release of belinostat, an HDAC inhibitor. The dimethylamino group in the target compound may enhance cellular uptake compared to non-aminated analogs (e.g., 3-chloro-N-phenyl-phthalimide in ) .
Biological Activity
N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride (CAS No. 1036991-19-1) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against specific diseases, and relevant case studies.
- Molecular Formula : C15H25BClNO2
- Molecular Weight : 297.63 g/mol
- Purity : 97%
- IUPAC Name : this compound
This compound is primarily studied for its inhibitory effects on specific enzymes and pathways involved in disease processes. Notably:
-
Inhibition of N-myristoyltransferase (NMT) :
- NMT is a promising target in treating parasitic infections such as Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). Compounds that inhibit NMT can disrupt the lipid modification of proteins critical for the survival of the parasite .
- Research has shown that similar compounds exhibit IC50 values in the low micromolar range against T. brucei proliferation assays .
- Potential Anti-Cancer Activity :
Efficacy Against Trypanosoma brucei
The following table summarizes findings from studies evaluating the compound's efficacy against T. brucei:
| Compound Name | IC50 (µM) | Selectivity Index | Reference |
|---|---|---|---|
| DDD85646 | 0.1 | 65-fold over human NMT | |
| N,N-Dimethyl Compound | ~0.03 | Not specified |
Case Studies
- Study on Brain Penetration :
- Toxicity Assessments :
Q & A
Basic: What is the role of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety in this compound's reactivity?
The dioxaborolane group is a boronic ester that serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. This moiety stabilizes the boron atom, enhancing its reactivity with palladium catalysts while protecting it from hydrolysis. In catalytic cycles, the boronic ester transmetallates with palladium, facilitating aryl-aryl or aryl-heteroatom bond formation . The methyl substituents on the dioxaborolane ring improve steric stability, reducing undesired side reactions like protodeboronation .
Advanced: How can researchers optimize reaction conditions for cross-coupling reactions using this compound?
Optimization involves:
- Catalyst Selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective for aryl coupling, as demonstrated in analogous syntheses of boron-containing indoles .
- Solvent System : Use polar aprotic solvents (e.g., DMF, THF) to enhance solubility and reaction rates .
- Base Choice : Potassium acetate (KOAc) or carbonate (K₂CO₃) facilitates transmetallation by deprotonating intermediates .
- Temperature : Reactions typically proceed at 75–90°C to balance kinetics and catalyst stability .
Table 1 : Comparison of Reaction Conditions from Literature
| Parameter | Example from | General Suzuki-Miyaura Conditions |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ |
| Solvent | DMF | THF/Toluene |
| Base | KOAc | K₂CO₃ |
| Temperature (°C) | 75–90 | 80–110 |
Basic: What analytical techniques are used to confirm the structure and purity of this compound?
- ¹H NMR : Assign peaks to aromatic protons (δ 6.5–8.0 ppm) and dimethylamine groups (δ 2.2–2.5 ppm). Discrepancies in integration ratios may indicate impurities .
- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column) assesses enantiomeric excess or purity, as shown in chiral γ-amino alcohol analyses .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₅H₂₅BClNO₂, MW 297.63) and detects isotopic patterns for boron .
Advanced: How should researchers resolve discrepancies in NMR data for this compound?
Discrepancies may arise from:
- Solvent Effects : CDCl₃ vs. DMSO-d₆ can shift proton signals due to hydrogen bonding .
- Dynamic Exchange : Amine protons may broaden or split in acidic conditions .
- Impurities : Trace solvents (e.g., DMF) or byproducts (e.g., dehalogenated species) require column purification (SiO₂, hexane/EtOAc) .
Methodological Step : Re-run NMR in deuterated solvents with controlled pH and compare against synthesized standards .
Basic: What safety protocols are critical when handling this compound?
- Hygroscopicity : Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes .
Advanced: How does the meta-substitution on the phenyl ring influence reactivity compared to para-substituted analogs?
Meta-substitution alters electronic and steric profiles:
- Electronic Effects : The meta position reduces conjugation with the boronic ester, potentially lowering reactivity in cross-couplings compared to para-substituted analogs .
- Steric Hindrance : Proximity of the dimethylamine group to the boronic ester may impede catalyst access, requiring higher temperatures or bulky ligands .
Experimental Design : Compare coupling efficiencies of meta- vs. para-substituted derivatives under identical conditions (see Table 1) .
Basic: What synthetic routes are reported for analogous boronic ester-containing amines?
Key steps include:
- Borylation : Miyaura borylation of aryl halides using bis(pinacolato)diboron (B₂pin₂) and Pd catalysts .
- Amine Functionalization : Reductive amination or nucleophilic substitution to introduce dimethylamine groups .
- Hydrochloride Formation : Treatment with HCl in Et₂O or MeOH to precipitate the hydrochloride salt .
Advanced: How can researchers assess the compound's stability under varying pH and temperature?
- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25°C, monitoring via HPLC .
- Thermal Stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) identifies decomposition temperatures .
Table 2 : Stability Data from Analogous Compounds
| Condition | Observation (Evidence Source) |
|---|---|
| pH < 3 | Rapid hydrolysis of boronic ester |
| pH 7–9 | Stable for >24 hours |
| T > 100°C | Decomposition via boronate cleavage |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
